

Spectroscopic Profile of Bromanilic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Bromanilic acid*

Cat. No.: *B121760*

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Introduction

Bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is a quinone derivative with significant interest in materials science and coordination chemistry due to its electronic and structural properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of its interactions in various chemical systems. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for **bromanilic acid**, complete with experimental protocols and a visual workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the highly symmetrical nature of the **bromanilic acid** molecule and potential solubility issues, obtaining high-resolution solution-state NMR data can be challenging. The data presented here is based on solid-state NMR analysis, which provides valuable insight into the carbon framework of the molecule in its crystalline form.

Data Presentation

Table 1: ^{13}C Solid-State NMR (CP/MAS) Data for **Bromanilic Acid**

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carbonyl)
~140	C-OH (Carbon attached to hydroxyl)
~110	C-Br (Carbon attached to bromine)

Note: Data is derived from studies on co-crystals of **bromanilic acid** and may show slight variations depending on the crystal packing and intermolecular interactions.^[1]

Experimental Protocol: ^{13}C CP/MAS NMR Spectroscopy

A typical experimental setup for acquiring solid-state NMR spectra of **bromanilic acid** is as follows:

- Sample Preparation: A sufficient quantity of crystalline **bromanilic acid** is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).
- Instrumentation: The spectrum is recorded on a solid-state NMR spectrometer operating at a suitable magnetic field strength (e.g., 9.4 T, corresponding to a ^{13}C frequency of 100 MHz).
- Experimental Parameters:
 - Technique: Cross-polarization magic-angle spinning (CP/MAS).
 - Magic-Angle Spinning (MAS) Rate: 10-15 kHz to average out anisotropic interactions.
 - Contact Time: 1-5 ms, optimized to maximize signal intensity.
 - Recycle Delay: 5-10 s, allowing for complete relaxation of the nuclei.
 - Referencing: Chemical shifts are referenced externally to a standard such as adamantane or glycine.
- Data Processing: The acquired free induction decay (FID) is processed with an exponential line broadening function and Fourier transformed to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **bromanilic acid** is characterized by strong absorptions corresponding to its hydroxyl and carbonyl groups.

Data Presentation

Table 2: Key IR Absorption Bands for **Bromanilic Acid**

Wavenumber (cm ⁻¹)	Vibration Mode	Description
~3400 (broad)	O-H stretch	Broad absorption due to hydrogen bonding of the hydroxyl groups.
~1650	C=O stretch	Strong absorption characteristic of the quinone carbonyl groups.
~1250	C-O stretch	Bending vibration of the hydroxyl groups.
~1100	C-Br stretch	Stretching vibration of the carbon-bromine bond.

Source: Adapted from the NIST Chemistry WebBook, condensed phase spectrum.[\[2\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- **Sample Preparation:** A small amount of solid **bromanilic acid** powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:**

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is placed on the crystal, and firm contact is ensured using a pressure clamp.
- The sample spectrum is then recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **bromanilic acid** is expected to show absorptions related to the $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions of the quinone chromophore.

Data Presentation

While specific molar absorptivity data for **bromanilic acid** is not readily available in the searched literature, analogous 2,5-diamino-3,6-dibromo-1,4-benzoquinones exhibit absorption maxima (λ_{max}) in the range of 220-310 nm when dissolved in glacial acetic acid.[3] These absorptions are characteristic of the electronic transitions within the substituted benzoquinone core.

Table 3: Expected UV-Vis Absorption Maxima for **Bromanilic Acid**

Wavelength Range (nm)	Electronic Transition
220 - 350	$\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:

- A stock solution of **bromanilic acid** is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.
- Serial dilutions are performed to obtain solutions of appropriate concentrations for measurement (typically in the micromolar range).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition:
 - The spectrophotometer is calibrated using a blank cuvette containing only the solvent.
 - The sample cuvette, rinsed and filled with the **bromanilic acid** solution, is placed in the sample holder.
 - The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
- Data Analysis: The wavelength(s) of maximum absorbance (λ_{max}) are identified from the resulting spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **bromanilic acid**.



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Caption: Workflow for the spectroscopic analysis of **bromanilic acid**.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. p-Benzoquinone, 2,5-dibromo-3,6-dihydroxy- [webbook.nist.gov]
- 3. academicjournals.org [academicjournals.org]
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